Tantalum diboride

Catalog No.
S1505401
CAS No.
12007-35-1
M.F
B2Ta
M. Wt
202.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tantalum diboride

CAS Number

12007-35-1

Product Name

Tantalum diboride

Molecular Formula

B2Ta

Molecular Weight

202.57 g/mol

InChI

InChI=1S/2B.Ta

InChI Key

JEUVAEBWTRCMTB-UHFFFAOYSA-N

SMILES

[B].[B].[Ta]

Canonical SMILES

[B].[B].[Ta]

Ultra-High Temperature Ceramics:

  • TaB₂ exhibits exceptional high-temperature stability. Its melting point exceeds 3000°C, making it suitable for research in extreme environments like hypersonic vehicles, re-entry shields, and next-generation nuclear reactors [, ].

Mechanical Properties:

  • TaB₂ possesses outstanding mechanical properties, including high hardness, good wear resistance, and excellent elastic modulus []. This makes it a valuable material for research in tribology (friction and wear science), cutting tools, and armor applications [, ].

Biocompatibility:

  • Recent studies suggest TaB₂ exhibits good biocompatibility, promoting cell adhesion and proliferation while inhibiting inflammatory responses []. This has opened doors for research in bone tissue engineering and other biomedical applications [].

Electronic Properties:

  • TaB₂ demonstrates interesting electrical properties, showcasing semi-metallic or metallic behavior depending on its preparation method and stoichiometry []. This makes it a potential candidate for research in superconductors, electrodes, and other electronic devices [].

Composites and Coatings:

  • Researchers are actively exploring the use of TaB₂ as a reinforcement phase in composite materials. Its excellent mechanical properties can enhance the strength and wear resistance of various matrices []. Additionally, TaB₂ coatings are being investigated for their potential to improve the wear resistance and corrosion protection of various substrates [].

Tantalum diboride is a binary compound composed of tantalum and boron, with the chemical formula TaB₂. It is characterized by its remarkable hardness, with a Vickers hardness value of approximately 30 gigapascals, making it one of the hardest known materials. Tantalum diboride exhibits a hexagonal crystal structure similar to that of other diborides such as aluminum diboride and magnesium diboride. This compound is stable under oxidation at temperatures below 700 °C and demonstrates resistance to acid corrosion, which contributes to its utility in various industrial applications .

Here are some safety precautions to consider when handling tantalum diboride:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a respirator when handling the powder.
  • Avoid contact with eyes and skin.
  • Proper ventilation is recommended when working with the powder to prevent inhalation.
. One common method is the thermal reduction of tantalum pentoxide using carbon sources. The reaction can be represented as follows:

2Ta2O5+5C4TaB2+5CO22\text{Ta}_2\text{O}_5+5\text{C}\rightarrow 4\text{TaB}_2+5\text{CO}_2

Another approach involves the direct reaction of tantalum and boron at elevated temperatures:

Ta+2BTaB2\text{Ta}+2\text{B}\rightarrow \text{TaB}_2

These reactions highlight the compound's formation from its elemental constituents or oxides under reducing conditions .

Research on the biological activity of tantalum diboride is limited, but it is noted for its biocompatibility when used in medical applications, particularly in implants. The compound's hardness and resistance to corrosion make it suitable for environments where biological interaction occurs, although detailed studies on its biological effects are still necessary .

Several methods have been developed for synthesizing tantalum diboride:

  • Thermal Reduction: This involves reducing tantalum pentoxide with carbon or graphite at high temperatures.
    • Reaction example:
    2Ta2O5+6.5NaBH42TaB2+4Na+2.5NaBO2+13H22\text{Ta}_2\text{O}_5+6.5\text{NaBH}_4\rightarrow 2\text{TaB}_2+4\text{Na}+2.5\text{NaBO}_2+13\text{H}_2
  • Borothermal Reduction: A method where boron is used as a reducing agent under high-temperature conditions.
  • Mechanical Alloying: This technique involves grinding tantalum and boron powders together to produce tantalum diboride.
  • Floating Zone Method: A technique used to produce single crystals of tantalum diboride by melting a feed rod in a controlled atmosphere .
  • Molten-Salt Synthesis: A newer method that utilizes molten salts to facilitate the reaction between tantalum and boron .

Tantalum diboride has a variety of applications due to its unique properties:

  • Aerospace Components: Used in high-temperature applications due to its thermal stability.
  • Cutting Tools: Its hardness makes it suitable for manufacturing cutting tools and wear-resistant coatings.
  • Electronics: Employed in semiconductor technology and as a substrate for thin film deposition.
  • Biomedical Implants: Its biocompatibility allows for use in medical devices and implants .

Interaction studies involving tantalum diboride primarily focus on its compatibility with other materials in composite structures. Research indicates that when combined with other ceramics or metals, tantalum diboride can enhance mechanical properties such as toughness and wear resistance. Investigations into its interactions with biological tissues are ongoing, particularly concerning its use in medical implants .

Tantalum diboride shares similarities with several other borides, particularly those formed from transition metals. Below is a comparison highlighting its uniqueness:

CompoundHardness (GPa)Structure TypeNotable Properties
Tantalum Diboride~30HexagonalHigh hardness, thermal stability
Zirconium Diboride~20HexagonalGood thermal conductivity
Titanium Diboride~15HexagonalLower density compared to tantalum
Aluminum Diboride~20HexagonalLightweight, good electrical conductivity

Tantalum diboride stands out due to its superior hardness and thermal stability compared to these similar compounds, making it particularly valuable in high-performance applications .

Crystallographic Framework of TaB₂

Tantalum diboride crystallizes in two primary phases: the hexagonal P6/mmm structure (space group No. 191) and the orthorhombic Cmmm structure (space group No. 65). The hexagonal phase, isostructural with AlB₂ and MgB₂, features alternating layers of boron honeycomb networks and tantalum atoms arranged in a close-packed configuration [1] [3]. Experimental lattice parameters for the hexagonal phase vary slightly depending on stoichiometry, with boron-rich samples exhibiting larger a-axis values (3.098 Å) and smaller c-axis values (3.224 Å), while boron-deficient samples show reduced a-axis (3.067 Å) and elongated c-axis (3.286 Å) [2]. The orthorhombic phase, though less common, demonstrates a distorted arrangement of TaB₁₂ hexagonal prisms interconnected via Ta–Ta metallic bonds along the ⟨001⟩ direction, contributing to enhanced shear resistance [1].

Table 1: Crystallographic Parameters of TaB₂ Phases

PhaseSpace Groupa (Å)c (Å)Source
HexagonalP6/mmm3.0823.286 [2] [5]
OrthorhombicCmmm5.4213.018 [1]

The structural stability of both phases arises from the interplay between boron-boron covalent bonding within the honeycomb layers and tantalum-boron hybridization. Neutron diffraction studies reveal that deviations from ideal stoichiometry (TaB₂.₀₃ vs. TaB₁.₂₉) induce measurable lattice distortions, underscoring the sensitivity of TaB₂’s crystallography to composition [2].

Bonding Mechanisms in TaB₂

The bonding in TaB₂ comprises three distinct interactions:

  • B–B Covalent Bonds: Within the boron layers, sp² hybridization forms robust σ-bonds with bond lengths of 1.80 Å, comparable to those in graphite [3].
  • Ta–B Hybridization: Tantalum 5d orbitals hybridize with boron 2p states, creating a delocalized electron density that extends into the interlayer region. Density of states (DOS) analysis indicates that Ta 5d orbitals contribute 70% of the electronic states at the Fermi level (E_F), while B 2p orbitals account for the remainder [2] [5].
  • Ta–Ta Metallic Bonds: In the orthorhombic phase, direct Ta–Ta interactions along the ⟨001⟩ direction (bond length: 2.94 Å) introduce metallic character, enabling high electrical conductivity (≈10⁶ S/m) and anomalous strain-stiffening under shear [1].

This multiscale bonding architecture explains TaB₂’s dual identity as a covalent ceramic and a metallic conductor. Comparative studies with MgB₂ highlight critical differences: in MgB₂, B 2p states dominate EF, whereas in TaB₂, the higher valence electron count of tantalum shifts EF into Ta 5d–B 2p antibonding states, reducing electron-phonon coupling [2] [6].

Theoretical Modeling of Electronic Properties

Density functional theory (DFT) simulations employing the Perdew-Burke-Ernzerhof (PBE) functional have been instrumental in decoding TaB₂’s electronic behavior. Ultrasoft pseudopotential calculations reveal a total DOS at E_F of 0.91 states/(eV·cell), significantly higher than MgB₂’s 0.71 states/(eV·cell) [2] [5]. The Fermi surface (FS) topology, computed via the full-potential linearized augmented plane-wave (FP-LAPW) method, consists of three electron-like sheets:

  • Sheet 1: A cylindrical manifold centered at the Γ point, derived from Ta 5d_{z²} orbitals.
  • Sheet 2/3: Warped cylinders along the A–L–H symmetry lines, arising from B 2p–Ta 5d_{xz/yz} hybridization [2].

Table 2: Key Electronic Parameters from DFT Studies

ParameterTaB₂MgB₂MethodSource
DOS at E_F (states/eV·cell)0.910.71FP-LAPW [2]
Fermi velocity (10⁶ m/s)1.20.8QE-PWSCF [5]
Electron-phonon coupling (λ)0.310.87Linear response [2]

Notably, boron vacancies (VB) profoundly impact electronic structure. Monte Carlo simulations predict that 5% VB concentrations reduce the work function by 0.3 eV while increasing the density of mid-gap states, enhancing metallicity [6].

Computational Studies on Electronic Structure

First-principles calculations using the CALYPSO method have uncovered TaB₂’s exceptional shear resistance. Under Vickers indentation, the orthorhombic phase exhibits an indentation shear strength of 43 GPa, surpassing the 40 GPa superhardness threshold [1]. This arises from the TaB₁₂ prisms’ ability to redistribute shear strain via Ta–Ta bond elongation, as visualized in stress-strain curves [1].

Hybrid functional (HSE06) computations further resolve the role of spin-orbit coupling (SOC) in TaB₂. SOC splits the Ta 5d{3/2} and 5d{5/2} bands by 0.4 eV, narrowing the pseudogap at E_F and increasing the electronic heat capacity coefficient (γ) to 2.14 mJ/(mol·K²) [2]. Comparative analysis with NbB₂ and MoB₂ reveals that TaB₂’s higher atomic number amplifies relativistic effects, yielding a 12% larger SOC-induced band splitting than NbB₂ [6].

Quantum Mechanical Perspectives on TaB₂

Quantum mechanical modeling exposes the origins of TaB₂’s anomalous properties. The material’s high hardness stems from a three-dimensional network of B–B covalent bonds and Ta–B hybridized states, which resist dislocation propagation. Meanwhile, metallic conductivity arises from the Ta 5d orbitals’ delocalized electrons, which form a nearly free electron gas parallel to the ⟨001⟩ axis [1] [2].

Electron-phonon coupling calculations using the Eliashberg formalism reveal a critical difference from MgB₂: the E_{2g} phonon mode in TaB₂ hardens to 98 meV (vs. 58 meV in MgB₂), suppressing superconductivity. This hardening originates from the stronger Ta–B bonds, which reduce anharmonic phonon scattering [2] [6].

Conventional Synthesis Approaches

Floating Zone Method for Single Crystal Formation

The floating zone method represents a well-established technique for producing single crystals of tantalum diboride with controlled morphology and phase composition. This method utilizes induction heating to create a molten zone that travels along a polycrystalline rod, resulting in single crystal formation through directional solidification [1] [2].

The floating zone process for tantalum diboride synthesis typically operates at temperatures between 1400-1600°C under atmospheric pressure conditions. The method employs a vertical configuration with induction heating, where a high-frequency heating coil generates the necessary thermal energy for zone melting. Power requirements typically involve a 10 kilowatt, 450 kilohertz radio-frequency supply equipped with manually operated thyratron output control [3].

Single crystals produced through this method exhibit dimensions of approximately 1 centimeter in diameter and 6 centimeters in length. However, the floating zone specimens often consist of mixed phases, including both tantalum diboride and tantalum tetraboride phases. The central regions of the crystals contain tantalum diboride single crystal grains ranging from 0.5 to 3 millimeters in diameter, while peripheral areas typically display multiphase structures [1].

The floating zone technique requires careful control of zone travel rates to minimize cracking tendencies. Studies have shown that increasing the zone travel rate to 76 centimeters per hour reduces the tendency toward severe cracking that commonly occurs during the cooling process [3]. Additionally, the process benefits from maintaining approximately 95 kilopascals pressure to minimize boron evaporation from the molten zone, with the addition of 5 percent hydrogen to the atmosphere helping to eliminate minor arcing difficulties [3].

Reduction Techniques Using Boron Carbide and Graphite

The reduction of tantalum pentoxide using boron carbide and graphite represents one of the most widely adopted conventional synthesis routes for tantalum diboride powder production. This carbothermal reduction process operates through solid-state reactions between the oxide precursor and carbon-containing reducing agents [4] [5] [6].

The fundamental reaction mechanism involves the reduction of tantalum pentoxide according to the stoichiometry: 7Ta₂O₅ + 11B₄C → 14TaB₂ + 8B₂O₃ + 11CO. This reaction typically requires temperatures of 1600°C under flowing argon atmosphere to achieve complete conversion to phase-pure tantalum diboride [4] [5].

The synthesis process produces tantalum diboride powders with average particle sizes of 0.4 micrometers, characterized by both needle-like and rounded particle morphologies. The resulting powders demonstrate excellent phase purity when processed under optimized conditions, with the carbothermal reduction being substantially completed at temperatures above 1600°C [4] [5].

Process optimization requires careful control of reactant ratios to compensate for boron volatilization during high-temperature processing. Excess boron carbide is typically added to the stoichiometric mixture to ensure complete conversion and maintain the desired tantalum to boron ratio in the final product [7]. The reaction mechanism involves multiple intermediate steps, including the formation of tantalum carbide phases that subsequently react with boron-containing species to form the final tantalum diboride product [8].

Borothermal Reduction Pathways

Borothermal reduction represents an alternative conventional synthesis approach that utilizes elemental boron as the primary reducing agent for tantalum oxide precursors. This method offers advantages in terms of product purity and potential for achieving fine particle sizes, though it requires higher processing temperatures compared to carbothermal routes [8].

The borothermal reduction process typically operates at temperatures ranging from 1100°C to 1650°C, depending on the specific reaction conditions and desired product characteristics. The method involves the direct reduction of tantalum pentoxide using elemental boron according to the reaction: Ta₂O₅ + 7B → 2TaB₂ + 2.5B₂O₃. This reaction pathway eliminates carbon-containing intermediates, resulting in higher purity tantalum diboride products [8].

The primary advantage of borothermal reduction lies in its ability to produce tantalum diboride powders with reduced oxygen content and controlled particle size distribution. Studies have demonstrated that borothermal reduction of tantalum oxide at 1100°C, followed by washing with hot water and removal of residual boron trioxide at 1550°C, yields powders with approximately 0.56 weight percent oxygen and particle sizes in the range of 0.5 to 1 micrometer [8].

However, the borothermal reduction approach faces limitations related to the higher cost of elemental boron compared to carbon-based reducing agents and the requirement for elevated processing temperatures. The method also necessitates careful control of boron stoichiometry to prevent the formation of boron-rich secondary phases while ensuring complete reduction of the tantalum oxide precursor [8].

Advanced Synthesis Techniques

Spark Plasma Synthesis

Spark plasma synthesis represents a significant advancement in tantalum diboride processing, enabling simultaneous synthesis and densification in a single technological step. This technique utilizes pulsed direct current and applied mechanical pressure to achieve rapid heating rates and enhanced reaction kinetics [9] [10] [11].

The spark plasma synthesis process operates at temperatures ranging from 1800°C to 2200°C under applied pressures of 48 megapascals. The method employs controllable heating rates from 50°C per minute to 400°C per minute, with holding times typically ranging from 1 to 30 minutes. The synthesis follows the fundamental reaction: Ta + 2B → TaB₂, utilizing elemental tantalum and boron powders as precursors [9] [10] [11].

The process demonstrates remarkable efficiency in producing single-phase tantalum diboride materials with high densification levels. Studies have shown that spark plasma synthesis can achieve relative densities exceeding 98 percent with mechanical properties including Young's modulus of 571 gigapascals, Vickers hardness of 20.7 gigapascals, and indentation fracture toughness of 4.7 megapascals·meters^(1/2) [10] [11].

Critical process parameters include the heating rate, which significantly influences the synthesis reaction progression. Fast heating rates prevent premature sintering of tantalum before the synthesis reaction occurs, while slow heating rates can lead to incomplete reaction and the presence of liquid boron phases. The optimal heating rates range from 200°C per minute to 400°C per minute to ensure complete synthesis reaction and proper densification [10] [11].

The spark plasma synthesis process involves multiple densification stages, with the synthesis reaction typically initiating at approximately 800°C and resulting in exothermic temperature increases of up to 150°C. The densification mechanism proceeds through initial particle rearrangement, followed by synthesis reaction-induced volume changes, and finally conventional sintering shrinkage at temperatures above 1500°C [10] [11].

Molten-Salt and Microwave Co-modified Methods

The molten-salt and microwave co-modified synthesis represents an innovative approach that combines the advantages of molten salt media with microwave heating to achieve low-temperature, high-efficiency synthesis of tantalum diboride nanostructures [7] [12].

This synthesis method operates at remarkably low temperatures of 1000°C to 1200°C, representing a significant reduction compared to conventional methods that typically require temperatures exceeding 1500°C. The process utilizes tantalum pentoxide and boron carbide as starting materials, with sodium chloride and potassium chloride serving as the molten salt medium in a 1:1 molar ratio [7] [12].

The fundamental reaction mechanism follows the stoichiometry: 7Ta₂O₅ + 11B₄C → 14TaB₂ + 8B₂O₃ + 11CO, with the molten salt medium facilitating enhanced diffusion kinetics and reduced activation energy for the synthesis reaction. The microwave heating provides additional benefits through selective heating of the reaction mixture and promotion of nucleation and growth processes [7] [12].

The synthesis produces unique urchin-like tantalum diboride nanoflowers consisting of numerous uniform single-crystalline nanowires with lengths up to 4.16 micrometers and high aspect ratios exceeding 10. These nanostructures demonstrate high specific surface areas and anisotropic morphology, which are favorable for both sintering applications and mechanical property enhancement [7] [12].

Process optimization requires careful control of the weight ratio between salts and reactants, typically maintained at 2:0, with reactant compositions using boron carbide to tantalum pentoxide molar ratios of 2.9. The synthesis can achieve phase-pure tantalum diboride within 20 minutes of processing time, demonstrating remarkable efficiency compared to conventional methods that require several hours [7] [12].

Mechanically Induced Magnesiothermic Reduction

Mechanically induced magnesiothermic reduction represents a novel synthesis approach that combines mechanical activation with magnesium-based reduction chemistry to produce tantalum diboride nanoparticles under relatively mild conditions [13] [14].

The process utilizes mechanochemically activated tantalum powder and amorphous boron in stoichiometric ratios, with magnesium serving as the reducing agent in ionic melt environments. The synthesis operates at temperatures of 700°C to 900°C in argon atmosphere, significantly lower than conventional high-temperature methods [13] [14].

The magnesiothermic reduction follows complex reaction pathways involving multiple intermediate phases. The primary reaction mechanism involves the reduction of tantalum oxide species through sequential formation of magnesium tantalate compounds, including magnesium diantalate and magnesium tetratentalate, before final conversion to metallic tantalum diboride [13].

The synthesis produces nearly spherical tantalum diboride particles with average diameters of approximately 70 nanometers, with unit-cell parameters of a = 0.3077-0.3090 nanometers and c = 0.3227-0.3245 nanometers. The space group remains P6/mmm, consistent with the typical hexagonal structure of tantalum diboride [15] [13].

Process control requires optimization of material distribution methods, with uniform mixing approaches yielding direct conversion from tantalum oxide to tantalum without intermediate phase formation. The reaction temperature significantly influences particle size, with increases from 600°C to 900°C resulting in particle size growth from 30 nanometers to 150 nanometers [13].

Microwave Plasma Chemical Vapor Deposition

Microwave plasma chemical vapor deposition represents a sophisticated synthesis technique for producing superhard tantalum diboride thin films and coatings through plasma-assisted diffusion processes [16] [17].

The process utilizes microwave-generated plasma from feedgas mixtures containing hydrogen and diborane to facilitate boron diffusion into tantalum substrates. The microwave plasma operates at 2.45 gigahertz frequency with power levels up to 2 kilowatts, creating plasma conditions that promote the formation of excited-state atomic boron detectable at 249 nanometer wavelengths [16] [17].

The synthesis mechanism involves multiple sequential steps: chamber evacuation to base pressure, introduction of hydrogen and maintenance of low pressure for plasma ignition, microwave plasma formation, introduction of carbon precursors, and careful power and pressure adjustment to achieve optimal substrate temperatures around 800°C [17] [18].

The deposition process produces superhard tantalum boride coatings with hardness values reaching 40 gigapascals through a combination of precipitation hardening and solid solution strengthening mechanisms. The process allows for controlled formation of both tantalum monoboride and tantalum diboride phases, with increased substrate temperatures promoting tantalum diboride formation relative to tantalum monoboride [16] [17].

Process parameters significantly influence the coating properties, with substrate temperature and bias voltage serving as critical control variables. Increased temperatures result in enhanced tantalum diboride formation along with increased strain in the tantalum body-centered cubic lattice. The application of negative substrate bias does not significantly increase hardness, potentially due to etching effects from increased ion bombardment [16] [17].

Combustion-Based Synthesis Routes

Combustion-based synthesis routes utilize self-propagating high-temperature synthesis principles to rapidly produce tantalum diboride and related compounds through highly exothermic reactions [19] [20].

The combustion synthesis process operates through self-sustaining reactions between tantalum and boron powder compacts, with reaction temperatures ranging from 1205°C to 1732°C and flame propagation velocities from 3.82 to 11.2 millimeters per second. The fastest flame front with maximum temperature occurs at tantalum to boron ratios of 1:1 [20].

The synthesis demonstrates composition-dependent behavior, with both combustion temperature and reaction front velocity initially increasing then decreasing with increasing boron content in the powder mixture. Single-phase tantalum diboride formation occurs specifically from stoichiometric 1:2 tantalum to boron ratios, while other stoichiometries produce multiphase products containing various tantalum boride phases [20].

The combustion synthesis can be modified through the incorporation of nitrogen atmosphere and boron nitride precursors to produce tantalum boride-nitride composites. Processing under nitrogen pressures of 0.45 to 3.20 megapascals enhances tantalum nitridation, leading to increased combustion temperatures and reaction front velocities [19].

Activation energy analysis reveals that the formation of tantalum monoboride and tantalum diboride through solid-state combustion requires activation energies of 131.1 and 181.4 kilojoules per mole, respectively. This difference in activation energies influences the reaction progression and final phase composition under various processing conditions [20].

Process Parameters Optimization

Temperature Effects on Synthesis Outcomes

Temperature serves as the most critical process parameter influencing tantalum diboride synthesis outcomes, affecting reaction kinetics, phase formation, and final product characteristics across all synthesis methods [7] [10] [13].

The temperature-dependent behavior of tantalum diboride synthesis demonstrates distinct regimes corresponding to different reaction mechanisms. Low-temperature synthesis approaches, such as molten-salt and microwave co-modified methods, achieve complete phase formation at temperatures as low as 1000°C, while conventional methods typically require temperatures exceeding 1500°C [7] [12].

In spark plasma synthesis, temperature influences multiple aspects of the process, including reaction initiation, densification kinetics, and final material properties. The synthesis reaction typically initiates at approximately 800°C, with exothermic temperature increases of up to 150°C observed during the reaction progression. Complete densification requires temperatures of 2200°C, which exceed the melting point of boron [10] [11].

The molten-salt and microwave co-modified synthesis demonstrates exceptional temperature sensitivity, with phase-pure tantalum diboride formation occurring within a narrow temperature window of 1000°C to 1200°C. Below 1000°C, the synthesis remains incomplete with unreacted tantalum pentoxide and boron carbide present, while temperatures above 1200°C promote complete phase conversion within 20 minutes [7] [12].

For magnesiothermic reduction processes, temperature effects are particularly pronounced in determining particle size and phase purity. Increases in reaction temperature from 600°C to 900°C result in particle size growth from 30 nanometers to 150 nanometers, with higher temperatures promoting better crystallinity but reduced particle uniformity [13].

Pressure Considerations During Synthesis

Pressure represents a critical parameter in tantalum diboride synthesis, particularly for processes involving volatile species and densification requirements [10] [11] [9].

Spark plasma synthesis utilizes applied mechanical pressure as a fundamental process parameter, with typical operating pressures of 48 megapascals promoting particle contact and enhancing reaction kinetics. The applied pressure facilitates densification during the synthesis reaction, enabling the achievement of relative densities exceeding 98 percent in single-step processing [10] [11].

The pressure considerations extend beyond mechanical compression to include atmospheric pressure control for managing volatile species. Floating zone synthesis benefits from operating at approximately 95 kilopascals pressure to minimize boron evaporation from the molten zone, with slight overpressure helping to maintain stoichiometric composition [3].

In combustion synthesis applications, nitrogen pressure serves as a control parameter for phase composition and reaction characteristics. Processing under nitrogen pressures ranging from 0.45 to 3.20 megapascals enhances tantalum nitridation reactions, leading to increased combustion temperatures and modified product compositions [19].

Microwave plasma chemical vapor deposition requires careful pressure control to maintain stable plasma conditions and promote desired deposition rates. The process typically operates under low-pressure conditions with precise control of gas flow rates and chamber pressure to ensure optimal plasma formation and substrate interaction [17] [18].

Heating Rate Influences in Spark Plasma Synthesis Processing

Heating rate represents a uniquely important parameter in spark plasma synthesis, directly influencing reaction progression, densification mechanisms, and final material properties [10] [11].

The heating rate effects in spark plasma synthesis demonstrate complex relationships with synthesis reaction completion and material densification. Studies have shown that heating rates ranging from 50°C per minute to 400°C per minute produce significantly different synthesis outcomes, with fast heating rates preventing premature tantalum sintering before the synthesis reaction occurs [10] [11].

Slow heating rates, particularly those below 100°C per minute, contribute to incomplete synthesis reactions due to premature sintering of tantalum particles before adequate boron diffusion can occur. This results in the presence of unreacted tantalum and liquid boron phases, compromising the final material properties [10] [11].

Optimal heating rates range from 200°C per minute to 400°C per minute, ensuring complete synthesis reaction progression while maintaining proper densification kinetics. These heating rates produce materials with superior mechanical properties, including Young's modulus of 571 gigapascals and Vickers hardness of 20.7 gigapascals [10] [11].

The heating rate influences the temperature increase during exothermic synthesis reactions, with faster heating rates producing more pronounced temperature spikes during the combustion synthesis phase. This relationship affects the microstructural development and final phase composition of the synthesized material [10] [11].

Reactant Ratios and Compositional Control

Reactant ratios serve as fundamental parameters for controlling phase composition, reaction efficiency, and product purity in tantalum diboride synthesis [7] [10] [13].

The stoichiometric control of tantalum diboride synthesis requires careful consideration of boron volatilization during high-temperature processing. Excess boron-containing precursors are typically required to compensate for boron losses through volatilization, with optimal ratios determined through systematic experimentation [7] [8].

In molten-salt and microwave co-modified synthesis, the boron carbide to tantalum pentoxide molar ratio significantly influences synthesis efficiency and product morphology. Studies have demonstrated that molar ratios of 2.9 provide optimal conditions for complete phase conversion while maintaining proper stoichiometry [7] [12].

Spark plasma synthesis utilizes elemental tantalum and boron in stoichiometric ratios corresponding to the reaction Ta + 2B → TaB₂, with precise control of reactant ratios essential for achieving single-phase products. Deviations from stoichiometry can result in the formation of secondary phases or unreacted precursors [9] [10].

The magnesiothermic reduction process requires optimization of multiple reactant ratios, including tantalum oxide to magnesium ratios and boron to tantalum ratios. The complex reaction pathways involving intermediate magnesium tantalate phases necessitate careful stoichiometric control to achieve complete conversion to tantalum diboride [13].

GHS Hazard Statements

Aggregated GHS information provided by 209 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 209 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 208 of 209 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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Wikipedia

Tantalum diboride

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Dates

Last modified: 08-15-2023

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